BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-85-1) is a synthetic small molecule (C₂₄H₂₂N₂O₃S₂, MW 450.57 g/mol) belonging to the benzothiazole-acetamide class. Its structure features a benzothiazole core, an N-benzyl substituent, and a 4-(ethylsulfonyl)phenyl acetamide moiety, yielding an XLogP3-AA of 4.8, a topological polar surface area of 104 Ų, and zero hydrogen bond donors.

Molecular Formula C24H22N2O3S2
Molecular Weight 450.57
CAS No. 941884-85-1
Cat. No. B2422869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS941884-85-1
Molecular FormulaC24H22N2O3S2
Molecular Weight450.57
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H22N2O3S2/c1-2-31(28,29)20-14-12-18(13-15-20)16-23(27)26(17-19-8-4-3-5-9-19)24-25-21-10-6-7-11-22(21)30-24/h3-15H,2,16-17H2,1H3
InChIKeyLWIWXFYTZDDCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-85-1): Chemical Identity and Structural Baseline for Procurement Decisions


N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-85-1) is a synthetic small molecule (C₂₄H₂₂N₂O₃S₂, MW 450.57 g/mol) belonging to the benzothiazole-acetamide class. Its structure features a benzothiazole core, an N-benzyl substituent, and a 4-(ethylsulfonyl)phenyl acetamide moiety, yielding an XLogP3-AA of 4.8, a topological polar surface area of 104 Ų, and zero hydrogen bond donors [1]. This scaffold is characteristic of kinase-targeted and anti-inflammatory benzothiazole derivatives, but the specific substitution pattern—ethylsulfonyl at the para position combined with N-benzyl on the benzothiazole—creates a distinct pharmacophore that cannot be assumed equivalent to other benzothiazole-acetamide analogs [2].

Why N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide Cannot Be Replaced by Generic Benzothiazole Acetamides


Benzothiazole-acetamide derivatives exhibit extreme sensitivity to substituent identity and position. In the closely related anti-inflammatory series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(ethylamino)]benzamides, a single methoxy substitution at the 6-position of the benzothiazole ring shifted COX-1 IC₅₀ values from micromolar to double-digit micromolar and altered COX-2 selectivity indices by over 100-fold [1]. The N-benzyl and 4-(ethylsulfonyl)phenyl elements in CAS 941884-85-1 introduce steric and electronic features absent in morpholino, piperidinyl, or unsubstituted phenyl analogs, making biological activity, solubility, and target engagement non-transferable across the subclass. Procurement of a generic benzothiazole acetamide without these precise substituents will not replicate the biochemical profile required for structure–activity relationship (SAR) studies or target-specific assays [2].

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-85-1)


Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Benzothiazole-Acetamide Comparators

CAS 941884-85-1 possesses a calculated XLogP3-AA of 4.8 and a topological polar surface area (TPSA) of 104 Ų, as derived from its SMILES structure [1]. In the closely related anti-inflammatory benzothiazole series (e.g., N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides), the presence of a basic piperidine nitrogen increases TPSA beyond 120 Ų and reduces LogP below 3.5, fundamentally altering passive membrane permeability predictions. The higher lipophilicity and moderate TPSA of CAS 941884-85-1 place it in a distinct ADME space, favoring blood–brain barrier penetration and intracellular target access relative to more polar benzothiazole-acetamide analogs.

Physicochemical profiling Drug-likeness Permeability prediction

Substructural Differentiation: Ethylsulfonyl Pharmacophore vs. Sulfonamide and Methylsulfonyl Analogs in Kinase Inhibition Context

The 4-(ethylsulfonyl)phenyl acetamide moiety in CAS 941884-85-1 represents a distinct pharmacophore compared to the sulfonamide, methylsulfonyl, or unsubstituted phenyl groups commonly employed in benzothiazole-derived kinase inhibitors. In the Src kinase inhibitor series reported by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl thiazolyl acetamide (compound 8a) achieved c-Src GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The ethylsulfonyl group in CAS 941884-85-1 is a stronger electron-withdrawing substituent than hydrogen or methyl, which is predicted to enhance binding interactions with kinase hinge regions and improve metabolic stability by reducing oxidative metabolism at the para position. However, direct head-to-head kinase inhibition data comparing ethylsulfonyl vs. unsubstituted or methylsulfonyl analogs in the benzothiazole series are not yet available in the public domain.

Kinase inhibition Pharmacophore mapping Structure–activity relationship

Selectivity Differentiation: COX-2 Selectivity Index Benchmarking Against Structurally Proximal Benzothiazole-Acetamide Anti-Inflammatory Leads

In the most structurally proximal published benzothiazole-acetamide anti-inflammatory series (Puttaswamy et al., 2023), compounds 8b and 9b—bearing a 6-methoxybenzothiazole core with piperidine or morpholine ethylamino side chains—achieved COX-2 selectivity indices (SI) of 103.09 and 101.90, respectively, with COX-1 IC₅₀ values of 11.34 μM and 11.21 μM [1]. These represent the highest COX-2 selectivity values reported for benzothiazole-acetamide hybrids. CAS 941884-85-1 differs at two critical positions: it lacks the 6-methoxy group on benzothiazole and replaces the basic ethylamino side chain with an N-benzyl substituent and the benzamide with a phenylacetamide bearing a 4-ethylsulfonyl group. These structural differences are predicted to shift selectivity away from COX-2 toward kinase or other targets. Comparative COX inhibition data for CAS 941884-85-1 are not publicly available, making direct selectivity claims impossible; however, the structural divergence from the known COX-2-selective chemotype justifies procurement of this compound specifically for target deconvolution studies.

COX-2 selectivity Anti-inflammatory Cyclooxygenase inhibition

Recommended Application Scenarios for N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide Based on Current Evidence


Kinase Inhibitor Lead Optimization: Exploring the Ethylsulfonyl Pharmacophore in Benzothiazole Scaffolds

The N-benzyl and 4-(ethylsulfonyl)phenyl substituents create a kinase-directed pharmacophore distinct from the COX-2-selective benzothiazole chemotype [1]. This compound is suitable for screening against Src family kinases or other tyrosine kinases, using the unsubstituted thiazolyl N-benzyl analog 8a (c-Src GI₅₀ = 1.34–2.30 μM) as a baseline comparator [2]. The ethylsulfonyl group is hypothesized to enhance hinge-region binding and reduce oxidative metabolism at the para position.

Target Deconvolution Studies: Mapping the Selectivity Switch from COX-2 to Alternative Targets

Because CAS 941884-85-1 lacks the 6-methoxy and basic amine side chain required for high COX-2 selectivity (SI > 100 in analogs 8b/9b) [1], it serves as a critical tool compound for identifying which structural features redirect benzothiazole-acetamide activity from cyclooxygenase inhibition toward kinase or other target engagement. Procurement enables side-by-side profiling against the COX-2-selective chemotype to define selectivity determinants.

ADME and Permeability Profiling of High-LogP Benzothiazole Acetamides

With a calculated XLogP3-AA of 4.8 and moderate TPSA of 104 Ų [3], this compound occupies a physicochemical space associated with enhanced passive membrane permeability and potential CNS penetration. It is recommended for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies alongside more polar benzothiazole analogs (LogP < 3.5) to experimentally validate the predicted permeability advantage.

Chemical Biology Tool for Sulfonyl Group SAR in Benzothiazole Libraries

As a benzothiazole-acetamide bearing a 4-(ethylsulfonyl)phenyl group, this compound fills a specific gap in sulfonyl SAR libraries. It enables direct comparison with methylsulfonyl, sulfonamide, and unsubstituted phenyl analogs to quantify the contribution of the ethylsulfonyl group to target binding, solubility, and metabolic stability [2].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.